molecular formula C17H20N2O4S B1299141 Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate CAS No. 350997-01-2

Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate

Cat. No. B1299141
CAS RN: 350997-01-2
M. Wt: 348.4 g/mol
InChI Key: RVKABJHVIHZIKE-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate is a product used in proteomics research .


Chemical Reactions Analysis

Specific chemical reactions involving this compound aren’t available in the search results. It’s primarily used in proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 348.42 . Other properties such as melting point, boiling point, and density weren’t available in the search results .

Scientific Research Applications

Synthetic Pathways and Chemical Reactivity

Compounds with thiophene cores, such as "Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate," are of significant interest in organic chemistry due to their potential as building blocks in synthesizing heterocyclic compounds. The research by Sosnovskikh (2018) discusses the synthesis, chemical reactivity, and biological activity of 2-mono- and 2,3-disubstituted thiochromones, highlighting the versatility of thiophene derivatives in organic synthesis and their potential in developing new medicinal compounds (Sosnovskikh, 2018).

Biological Activities and Pharmacological Applications

The presence of amino and carboxylate functionalities in compounds often confers biological activity, making them candidates for pharmacological studies. The work by Omidi and Kakanejadifard (2020) reviews Schiff base, hydrazone, and oxime derivatives of curcumin, focusing on their synthesis and biological activities. This study suggests that modifications at the carbonyl group, similar to the structural motifs present in our compound of interest, can enhance medicinal properties, providing a pathway for the development of new therapeutic agents (Omidi & Kakanejadifard, 2020).

Anti-Infective Materials

The integration of specific chemical functionalities into materials science for developing anti-infective surfaces is another area of interest. Marchese et al. (2018) discuss the antimicrobial and anti-biofilm activities of carvacrol, a natural compound. While not directly related, the principles of incorporating biologically active molecules into materials could be applicable to derivatives of "this compound" for creating surfaces with antimicrobial properties (Marchese et al., 2018).

Mechanism of Action

The mechanism of action for this compound isn’t specified in the search results. It’s likely that its mechanism of action would depend on the specific context of the proteomics research it’s being used in .

Future Directions

The future directions of this compound would likely be determined by the outcomes of the proteomics research it’s used in. Unfortunately, specific future directions weren’t available in the search results .

properties

IUPAC Name

propan-2-yl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-9(2)23-17(21)13-10(3)14(24-15(13)18)16(20)19-11-5-7-12(22-4)8-6-11/h5-9H,18H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKABJHVIHZIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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